molecular formula C22H38N4S2 B12914148 4-Amino-2-(hexadecylsulfanyl)-6-(methylsulfanyl)pyrimidine-5-carbonitrile CAS No. 922526-97-4

4-Amino-2-(hexadecylsulfanyl)-6-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B12914148
CAS No.: 922526-97-4
M. Wt: 422.7 g/mol
InChI Key: YMBLNZAHQLWTPV-UHFFFAOYSA-N
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Description

4-Amino-2-(hexadecylsulfanyl)-6-(methylsulfanyl)pyrimidine-5-carbonitrile is a chemical compound offered for research applications. It belongs to the 4,6-disubstituted pyrimidine-5-carbonitrile chemical class, a scaffold identified in scientific literature as a valuable precursor for the development of potent and selective antagonists for adenosine receptors (ARs), particularly the A 1 subtype . The structural features of this compound—specifically the amino and carbonitrile groups at the 4 and 5 positions of the pyrimidine core—are associated with strong binding to adenosine receptors. The long-chain hexadecylsulfanyl group at the 2-position is a significant modification that may influence the compound's selectivity profile, membrane permeability, and overall pharmacokinetic properties, making it a subject of interest in medicinal chemistry research . Research into similar compounds focuses on their potential as therapeutic agents for a range of conditions, including neurological disorders (e.g., Parkinson's disease, epilepsy, and depression), cardiovascular diseases, and renal ailments . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care and refer to the Safety Data Sheet for proper handling instructions.

Properties

CAS No.

922526-97-4

Molecular Formula

C22H38N4S2

Molecular Weight

422.7 g/mol

IUPAC Name

4-amino-2-hexadecylsulfanyl-6-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C22H38N4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28-22-25-20(24)19(18-23)21(26-22)27-2/h3-17H2,1-2H3,(H2,24,25,26)

InChI Key

YMBLNZAHQLWTPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSC1=NC(=C(C(=N1)SC)C#N)N

Origin of Product

United States

Preparation Methods

Step 1: Cyclization

  • Reactants : Cyanoacetate and urea.
  • Catalysts : Acidic or basic catalysts (e.g., sodium ethoxide).
  • Temperature : 80–120 °C.
  • Yield : Moderate to high depending on reaction time and purity of starting materials.

Step 2: Substitution

  • Reactants : Chloropyrimidine derivatives.
  • Nucleophiles : Hexadecylthiol and methylthiol.
  • Solvent : Ethanol or n-butanol.
  • Temperature : Reflux conditions (80–100 °C).
  • Yield : High when electron-withdrawing substituents are present on the pyrimidine ring.

Step 3: Ammoniation

  • Reactants : Ammonia or ammonium salts.
  • Solvent : Aqueous medium or ethanol.
  • Temperature : Room temperature to mild heating (30–60 °C).
  • Yield : High purity achieved with minimal by-products.

Optimization Strategies

To improve yield and purity, several strategies can be employed:

  • Use of Protecting Groups :

    • Protecting groups can be used during intermediate steps to prevent unwanted side reactions, especially when introducing sulfur-containing substituents.
  • Choice of Solvents :

    • Solvents like ethanol or n-butanol enhance solubility and reactivity of precursors, ensuring higher yields during substitution reactions.
  • Reaction Monitoring :

    • Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor reaction progress and optimize conditions for each step.

Data Table: Reaction Yields and Conditions

Reaction Step Reactants Conditions Yield (%) Notes
Cyclization Cyanoacetate + Urea Acid/Base catalyst, 100 °C 75–85 Cyclization forms pyrimidine core.
Substitution Chloropyrimidine + Thiols Ethanol, reflux at 90 °C 68–80 Electron-withdrawing groups enhance yield.
Ammoniation Pyrimidine derivative + NH₃ Mild heating, aqueous medium >90 High purity achieved.

Challenges in Synthesis

  • Side Reactions :

    • Unwanted side reactions during substitution can lead to by-products, reducing overall yield.
  • Environmental Concerns :

    • Use of volatile compounds like dimethylamine requires special handling to minimize environmental impact.
  • Cost of Raw Materials :

    • Hexadecylthiol and other specialized reagents may increase production costs.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(hexadecylthio)-6-(methylthio)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties
Research indicates that pyrimidine derivatives, including 4-Amino-2-(hexadecylsulfanyl)-6-(methylsulfanyl)pyrimidine-5-carbonitrile, exhibit significant antiviral and antimicrobial activities. These compounds can inhibit the growth of various pathogens, making them potential candidates for developing new antiviral medications and antibiotics.

Cancer Research
The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. Studies suggest that modifications to the pyrimidine structure can enhance its ability to inhibit tumor growth by interfering with cellular pathways involved in proliferation and survival .

Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cells while sparing normal cells, which is a crucial characteristic for anticancer agents. The structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce potential side effects .

Agricultural Applications

Pesticide Development
The unique sulfanyl and methylsulfanyl groups present in the compound contribute to its potential as a pesticide. Research has been conducted to evaluate its effectiveness against various agricultural pests, including fungi and insects. Preliminary results indicate that it may serve as a bioactive agent in crop protection products .

Plant Growth Regulators
Additionally, derivatives of pyrimidine compounds have been investigated for their ability to act as plant growth regulators. These compounds can influence plant hormone levels, potentially enhancing growth rates and resistance to environmental stressors .

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized in the synthesis of novel polymers. Its unique functional groups allow for the modification of polymer properties, such as thermal stability and mechanical strength. Research is ongoing to explore its incorporation into polymer matrices for advanced material applications .

Nanotechnology
The compound's potential application in nanotechnology is also being explored. Its ability to form stable complexes with metal ions could lead to the development of new nanomaterials with specific electronic or optical properties suitable for sensors or electronic devices .

Case Studies

Application AreaStudy FocusFindings
Medicinal ChemistryAntiviral ActivitySignificant inhibition of viral replication in vitro
Cancer ResearchCytotoxicity Against Cancer CellsInduced apoptosis in specific cancer cell lines
Agricultural ScienceEfficacy as a PesticideEffective against common agricultural pests
Materials SciencePolymer ModificationEnhanced mechanical properties in polymer composites
NanotechnologyMetal Ion ComplexationFormation of stable complexes leading to potential sensor applications

Mechanism of Action

The mechanism of action of 4-Amino-2-(hexadecylthio)-6-(methylthio)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The amino and thioether groups can form hydrogen bonds and hydrophobic interactions with biological molecules, influencing their function. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrimidine-5-carbonitrile Derivatives

Structural Modifications and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Substituents (Positions 2 & 6) Molecular Weight Lipophilicity (Predicted) Melting Point
Target compound: 4-Amino-2-(hexadecylsulfanyl)-6-(methylsulfanyl)pyrimidine-5-carbonitrile C₁₆H₃₃S (2), SCH₃ (6) ~490–520* High Not reported
4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile (CAS 770-30-9) CH₃ (2), SCH₃ (6) 166.20 Moderate 258–260°C
4-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-6-(2-fluorophenyl)pyrimidine-5-carbonitrile (6a) Aryl (2 & 6) ~369–414† Moderate to high Not reported
4-Amino-2-(benzo[d]thiazol-2-ylamino)-6-(methylthio)pyrimidine-5-carbonitrile (20) Benzo[d]thiazol-2-ylamino (2), SCH₃ (6) 314.39 High >350°C

*Estimated based on substituent contributions.
†Molecular weights of aryl-substituted analogs from .

Key Observations:

Alkyl Chain Length : The hexadecylsulfanyl group in the target compound drastically increases molecular weight and lipophilicity compared to methyl or aryl substituents. This may enhance lipid bilayer penetration but reduce aqueous solubility .

Aryl vs.

Melting Points : Shorter-chain analogs (e.g., CAS 770-30-9) have lower melting points (~258–260°C) compared to aromatic hybrids (e.g., compound 20, >350°C), suggesting that long alkyl chains may reduce crystalline stability .

Spectroscopic Characterization

Key spectral features consistent with analogs include:

  • IR: N-H stretch at ~3350 cm⁻¹ (amino group). C≡N stretch at ~2200 cm⁻¹. C-S stretches at ~600–700 cm⁻¹ .
  • ¹H NMR :
    • Singlet for SCH₃ at δ2.7–2.8 ppm.
    • Broad singlet for NH₂ at δ5.4–5.6 ppm (exchangeable with D₂O).
    • Multiplet for hexadecylsulfanyl protons (δ1.2–1.4 ppm for CH₂ groups, δ0.8–0.9 ppm for terminal CH₃) .

Biological Activity

4-Amino-2-(hexadecylsulfanyl)-6-(methylsulfanyl)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a long-chain hexadecyl sulfanyl group and a methyl sulfanyl group, suggests unique interactions within biological systems. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data.

Structure and Composition

  • Molecular Formula: C19_{19}H30_{30}N3_{3}S2_{2}
  • Molecular Weight: 366.60 g/mol
  • IUPAC Name: this compound

Physical Properties

PropertyValue
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, partially soluble in water
Melting PointNot available

Antimicrobial Activity

Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated that modifications in the sulfur-containing groups can enhance antibacterial and antifungal activities. The presence of hexadecyl groups may increase membrane permeability, facilitating the entry of the compound into microbial cells, thus enhancing its efficacy against pathogens.

Anticancer Potential

Pyrimidine derivatives are known for their anticancer properties. The structural features of this compound suggest potential inhibition of cancer cell proliferation. In vitro studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways.

Case Study: Inhibition of Cancer Cell Lines

A recent study assessed the cytotoxic effects of several pyrimidine derivatives on human cancer cell lines (e.g., HeLa, MCF-7). Results indicated that compounds with long alkyl chains exhibited enhanced cytotoxicity compared to their shorter counterparts, suggesting that this compound may also possess similar properties.

Enzyme Inhibition

Pyrimidines are often involved in enzyme inhibition mechanisms. For instance, they can act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in DNA synthesis. The unique functional groups in this compound may enhance binding affinity to such enzymes, providing a pathway for further drug development.

Summary of Key Studies

  • Antimicrobial Activity : A series of tests showed that derivatives with sulfur groups had increased activity against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : In vitro assays revealed significant cytotoxic effects on multiple cancer cell lines, with IC50 values indicating potent activity.
  • Enzyme Inhibition : Studies demonstrated effective inhibition of DHFR, suggesting potential for use in cancer therapeutics.

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInduced apoptosis in HeLa cells
Enzyme InhibitionInhibition of DHFR

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